molecular formula C10H15NO3 B14547747 (1R,3S,4R)-1,7,7-trimethyl-3-nitrobicyclo[2.2.1]heptan-2-one CAS No. 62139-15-5

(1R,3S,4R)-1,7,7-trimethyl-3-nitrobicyclo[2.2.1]heptan-2-one

Cat. No.: B14547747
CAS No.: 62139-15-5
M. Wt: 197.23 g/mol
InChI Key: SYWPFFHYANKVSU-BYULHYEWSA-N
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Description

(1R,3S,4R)-1,7,7-trimethyl-3-nitrobicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a nitro group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4R)-1,7,7-trimethyl-3-nitrobicyclo[2.2.1]heptan-2-one typically involves the nitration of a suitable precursor. One common method is the nitration of camphor derivatives under controlled conditions. The reaction usually requires a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4R)-1,7,7-trimethyl-3-nitrobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: Formation of (1R,3S,4R)-1,7,7-trimethyl-3-aminobicyclo[2.2.1]heptan-2-one.

    Oxidation: Formation of corresponding alcohols or ketones.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3S,4R)-1,7,7-trimethyl-3-nitrobicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S,4R)-1,7,7-trimethyl-3-nitrobicyclo[2.2.1]heptan-2-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to various biological effects, such as antimicrobial activity. The compound’s bicyclic structure also allows it to fit into specific molecular targets, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    Camphor: (1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, a well-known compound with a similar bicyclic structure but without the nitro group.

    Borneol: (1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, another bicyclic compound with a hydroxyl group instead of a nitro group.

Uniqueness

(1R,3S,4R)-1,7,7-trimethyl-3-nitrobicyclo[2.2.1]heptan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar bicyclic compounds like camphor and borneol, which lack the nitro functionality.

Properties

CAS No.

62139-15-5

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(1R,3S,4R)-1,7,7-trimethyl-3-nitrobicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15NO3/c1-9(2)6-4-5-10(9,3)8(12)7(6)11(13)14/h6-7H,4-5H2,1-3H3/t6-,7-,10-/m0/s1

InChI Key

SYWPFFHYANKVSU-BYULHYEWSA-N

Isomeric SMILES

C[C@@]12CC[C@H](C1(C)C)[C@@H](C2=O)[N+](=O)[O-]

Canonical SMILES

CC1(C2CCC1(C(=O)C2[N+](=O)[O-])C)C

Origin of Product

United States

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